Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with a fluorine atom at the 7th position, a keto group at the 4th position, and a methyl ester group attached to the propanoate side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.
Formation of the Quinoline Core: The 7-fluoro-4-hydroxyquinoline is subjected to a cyclization reaction to form the quinoline core.
Introduction of the Keto Group: The keto group at the 4th position is introduced through an oxidation reaction.
Esterification: The final step involves the esterification of the propanoate side chain with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include:
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different side chain but similar antibacterial properties.
Uniqueness
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3 |
InChI Key |
ZHJCBMUJNXQYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F |
Origin of Product |
United States |
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